![molecular formula C11H21NO4 B13459156 (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid: is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of 5-aminohexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the removal of the Boc group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the free amine.
Substitution: Formation of new derivatives with different protecting groups.
Scientific Research Applications
Chemistry: In chemistry, (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid is widely used in peptide synthesis. The Boc protecting group is stable under a variety of conditions, making it ideal for multi-step synthesis.
Biology: In biological research, this compound is used to study the structure and function of peptides and proteins. It serves as a building block for the synthesis of biologically active peptides.
Medicine: In medicine, this compound is used in the development of peptide-based drugs. Its stability and ease of deprotection make it suitable for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of complex organic molecules for various applications.
Mechanism of Action
The mechanism of action of (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amine group for further reactions.
Comparison with Similar Compounds
(5R)-5-aminohexanoic acid: The unprotected form of the compound.
(5R)-5-{[(benzyloxy)carbonyl]amino}hexanoic acid: Another protected form with a benzyloxycarbonyl group.
(5R)-5-{[(fluorenylmethoxy)carbonyl]amino}hexanoic acid: A protected form with a fluorenylmethoxycarbonyl group.
Uniqueness: The uniqueness of (5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid lies in the stability and ease of removal of the Boc protecting group. This makes it highly suitable for use in peptide synthesis, where multiple steps and various reaction conditions are involved.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(6-5-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
GLSFCJXZXGIQQZ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CCCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


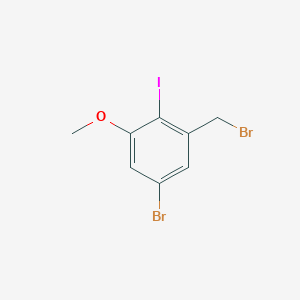
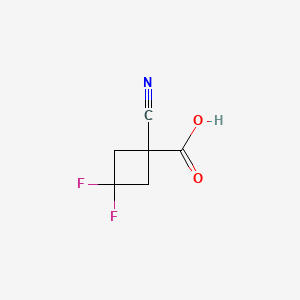
![2-(4-Methylbenzenesulfonyl)-4-(2-methylpropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B13459094.png)
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
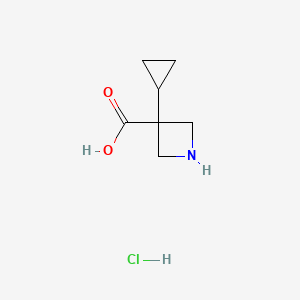
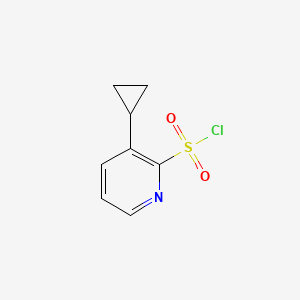
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)
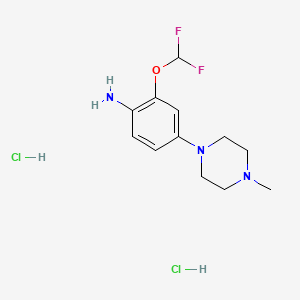
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
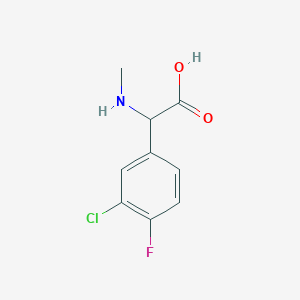
acetic acid](/img/structure/B13459172.png)
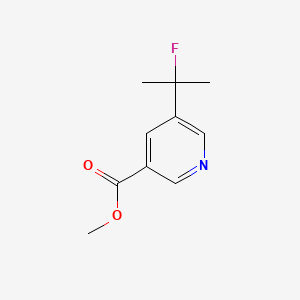
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)
